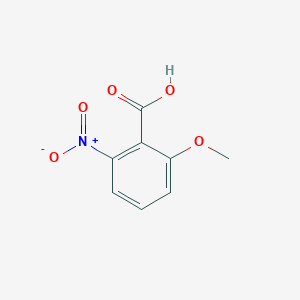
Methyl 6-chloropyridazine-3-carboxylate
概要
説明
Methyl 6-chloropyridazine-3-carboxylate is a chemical compound that can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Synthesis Analysis
This compound can be synthesized by using ethyl levulinate as a starting material via a six-step process including cyclization, bromination, elimination, oxidation, esterification, and chlorination . This method is easy to operate and purify with a good yield, and the starting material is cheap .Molecular Structure Analysis
The molecular formula of this compound is C6H5ClN2O2 . The average mass is 172.57 Da and the monoisotopic mass is 200.035248 Da .Chemical Reactions Analysis
This compound can be used to synthesize fluoro substituted 6-phenylnicotinamide . It can also be used in the synthesis of retinoid x receptor (RXR) ligands .Physical And Chemical Properties Analysis
The melting point of this compound is 145 °C . The predicted boiling point is 310.9±22.0 °C and the predicted density is 1.372±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Derivatives: Methyl 6-chloropyridazine-3-carboxylate is a key intermediate in synthesizing various derivatives, including 3-chloropyridazine-6-carboxylic acid hydrazide, through a multi-step process involving hydrazine monohydrate and methyl levulinate (Morishita et al., 1994).
- Creation of Dopamine Beta-Hydroxylase Inhibitors: It is used in the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, potent inhibitors of dopamine beta-hydroxylase, a key enzyme in catecholamine biosynthesis (Konno et al., 1992).
Applications in Pharmaceutical and Medicinal Chemistry
- Antitumor and Anti-inflammatory Properties: Recent studies indicate significant biological properties of pyridazine derivatives, including antitumor and anti-inflammatory activities. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, showcasing these properties (Sallam et al., 2021).
- Cytotoxic Activity of Metal Complexes: this compound derivatives are used to create metal complexes with cytotoxic activity, potentially useful in cancer therapy. These compounds have shown modulation of gene expression related to cancer cell survival and death (Budzisz et al., 2010).
Crystal Structure and Theoretical Studies
- Crystal Structure Analysis: Research includes the synthesis and X-ray diffraction analysis of pyridazine derivatives, providing insights into their molecular structure and potential interactions in biological systems (Shu, 2001).
- Density Functional Theory Calculations: Computational studies using density functional theory help compare theoretical and experimental results of pyridazine compounds, aiding in the understanding of their chemical behavior and potential applications (Sallam et al., 2021).
作用機序
Target of Action
Methyl 6-chloropyridazine-3-carboxylate is a key intermediate in the research of anti-tumor, blood-lipid lowering and insecticides . It can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands .
Mode of Action
It is known that it can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Biochemical Pathways
It is known to be involved in the synthesis of fluoro substituted 6-phenylnicotinamide and retinoid x receptor (rxr) ligands .
Pharmacokinetics
It is known that it has a molecular weight of 17257 and a density of 1372±006 g/cm3 . It is soluble in many organic solvents, such as ethanol, dimethylformamide, and dichloromethane .
Result of Action
It is known to be a key intermediate in the research of anti-tumor, blood-lipid lowering and insecticides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should also be kept away from sources of ignition and oxidizing agents .
Safety and Hazards
Methyl 6-chloropyridazine-3-carboxylate is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
Methyl 6-chloropyridazine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications . These properties make it a promising compound for future research and development in the field of medicinal chemistry.
生化学分析
Biochemical Properties
Methyl 6-chloropyridazine-3-carboxylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it can be used in the synthesis of retinoid X receptor ligands, which have numerous clinical applications . The interactions of this compound with these biomolecules are primarily based on its ability to form covalent bonds and its structural compatibility with the active sites of these enzymes and proteins.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with retinoid X receptor ligands can modulate gene expression and impact cellular metabolism . Additionally, its role as a TRPV1 antagonist suggests that it can influence cell signaling pathways related to pain and inflammation . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, its role in synthesizing TRPV1 antagonists indicates that it can inhibit the TRPV1 receptor, thereby modulating pain and inflammation pathways . Additionally, its interaction with retinoid X receptor ligands suggests that it can influence gene expression by binding to these receptors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties, due to its role as a TRPV1 antagonist . At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in preclinical studies. Understanding the dosage thresholds and potential side effects is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, its role in synthesizing retinoid X receptor ligands suggests that it may influence metabolic flux and metabolite levels . Additionally, its interaction with TRPV1 antagonists indicates that it may be involved in pathways related to pain and inflammation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic efficacy.
特性
IUPAC Name |
methyl 6-chloropyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKXYXKLOWAIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495387 | |
| Record name | Methyl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65202-50-8 | |
| Record name | Methyl 6-chloropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloropyridazine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

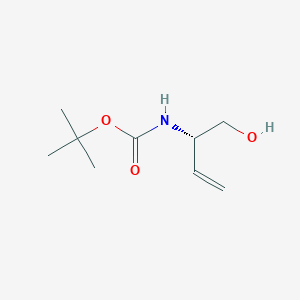
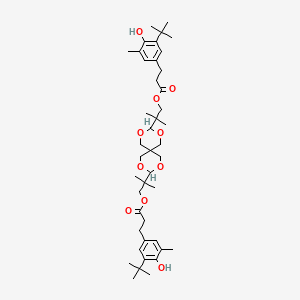

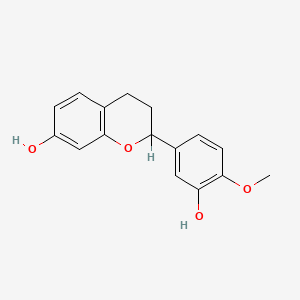
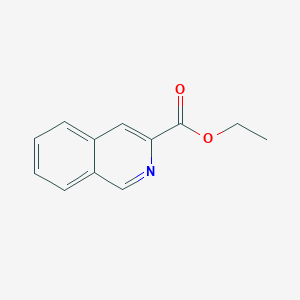
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)
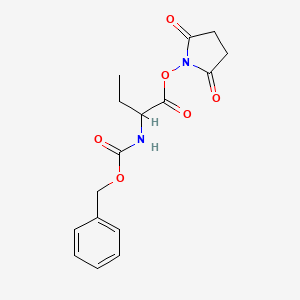
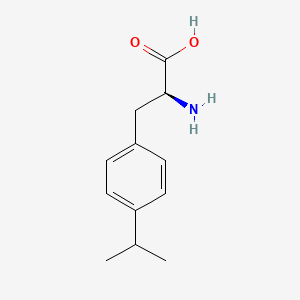
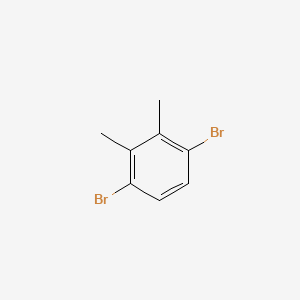


![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
